molecular formula C16H24N4O3S2 B5657691 N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide

N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide

Cat. No. B5657691
M. Wt: 384.5 g/mol
InChI Key: ADDRMDSASGXPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, starting from basic chemical transformations to more complex reactions. For instance, compounds with the oxadiazole and piperidinyl structures have been synthesized through steps involving sodium borohydride reduction of corresponding imino compounds in absolute ethanol, showing the versatility and complexity of synthesizing such molecules (Madhavi Gangapuram & K. Redda, 2009). This example illustrates the kind of synthetic pathways that might be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, especially those incorporating oxadiazole and piperidinyl rings, is critical for their chemical behavior and potential applications. X-ray diffraction studies, for example, provide insights into the crystal and molecular structures, revealing how the piperidine ring adopts a chair conformation and the geometry around sulfur atoms is distorted tetrahedral, which could influence the compound's reactivity and interactions with biological targets (S. Naveen et al., 2015).

properties

IUPAC Name

N-[[1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-12(2)16-18-14(19-23-16)11-20-7-3-5-13(10-20)9-17-25(21,22)15-6-4-8-24-15/h4,6,8,12-13,17H,3,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDRMDSASGXPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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